N-cyclopropyl-1-(pyridin-2-ylmethyl)triazole-4-carboxamide
Description
N-cyclopropyl-1-(pyridin-2-ylmethyl)triazole-4-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a triazole ring fused with a pyridine moiety, which contributes to its stability and reactivity.
Properties
IUPAC Name |
N-cyclopropyl-1-(pyridin-2-ylmethyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O/c18-12(14-9-4-5-9)11-8-17(16-15-11)7-10-3-1-2-6-13-10/h1-3,6,8-9H,4-5,7H2,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXUYARTGHPFKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CN(N=N2)CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-1-(pyridin-2-ylmethyl)triazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a triazole precursor in the presence of a cyclopropylating agent. The reaction is often carried out under reflux conditions with a suitable solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-1-(pyridin-2-ylmethyl)triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Halogenated compounds; reactions may require the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted triazole compounds .
Scientific Research Applications
N-cyclopropyl-1-(pyridin-2-ylmethyl)triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-cyclopropyl-1-(pyridin-2-ylmethyl)triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazole ring and pyridine moiety play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Aminoethyl)-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide
- 1-(2-Aminoethyl)-N-isopropyl-N-methyl-1H-1,2,3-triazole-4-carboxamide
- 1-(2-Aminoethyl)-N-(prop-2-yn-1-yl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
N-cyclopropyl-1-(pyridin-2-ylmethyl)triazole-4-carboxamide is unique due to its specific combination of a cyclopropyl group, a pyridine moiety, and a triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
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